

3-tert-Butylsulfanyl-pyridin-2-ylamine molecular weight and formula

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Compound of Interest

Compound Name: 3-tert-Butylsulfanyl-pyridin-2-ylamine

Cat. No.: B1285546

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A Technical Overview of 3-tert-Butylsulfanyl-pyridin-2-ylamine

This document provides essential physicochemical data for **3-tert-Butylsulfanyl-pyridin-2-ylamine**, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug development. The following sections detail its molecular properties and offer a conceptual framework for its integration into experimental workflows.

Core Molecular Data

The fundamental molecular characteristics of **3-tert-Butylsulfanyl-pyridin-2-ylamine** have been determined and are summarized below. This information is critical for accurate experimental design, including stoichiometric calculations for synthesis and dilution preparations for biological assays.

Property	Value	Source
Molecular Formula	C9H14N2S	[1]
Molecular Weight	182.29 g/mol	[1]
CAS Number	551950-47-1	[1]

Experimental Protocols

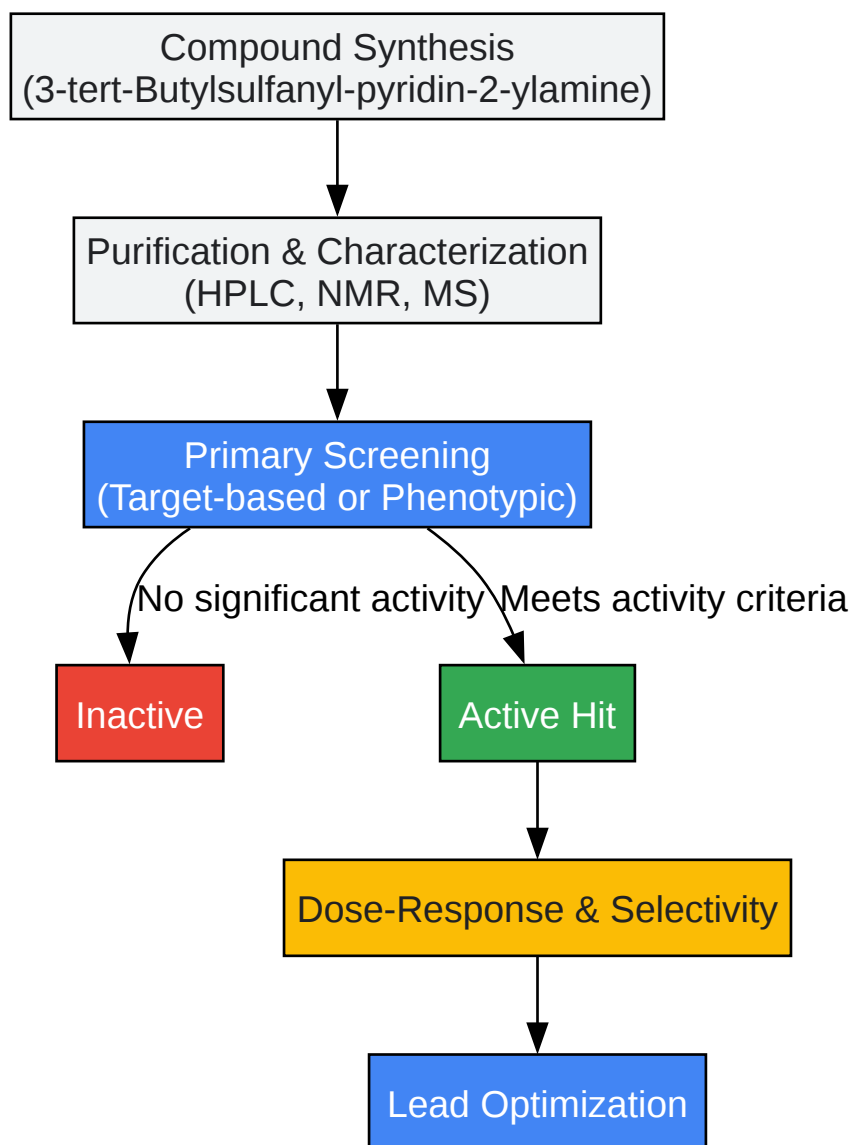
While specific experimental protocols for **3-tert-Butylsulfanyl-pyridin-2-ylamine** are not detailed in the provided search results, a general workflow for the characterization of a novel small molecule in a drug discovery context is presented below. This workflow is a standard approach within the pharmaceutical and biotechnology industries.

A logical workflow for the initial characterization and evaluation of a novel chemical entity like **3-tert-Butylsulfanyl-pyridin-2-ylamine** would typically involve the following stages:

- **Synthesis and Purification:** The compound is first synthesized, often through a multi-step organic chemistry process. Following synthesis, it is crucial to purify the compound to a high degree, typically greater than 95%, to ensure that any observed biological activity is attributable to the compound of interest and not impurities. Common purification techniques include column chromatography and recrystallization.
- **Structural Confirmation:** The chemical structure of the purified compound is then confirmed using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) is used to determine the carbon-hydrogen framework. Mass Spectrometry (MS) is employed to confirm the molecular weight.
- **Physicochemical Profiling:** Key physicochemical properties are determined. These include solubility in various solvents (aqueous and organic), lipophilicity (logP), and pKa. These parameters are critical for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) properties.
- **In Vitro Biological Screening:** The compound is tested in a battery of in vitro assays to determine its biological activity. This could include target-based assays (e.g., enzyme inhibition or receptor binding assays) or cell-based assays to assess effects on cellular pathways or viability.
- **Hit-to-Lead Optimization:** If promising activity is observed, medicinal chemists will synthesize analogues of the initial "hit" compound to improve its potency, selectivity, and ADME properties. This iterative process is a core component of drug discovery.

Conceptual Workflow for Compound Evaluation

The following diagram illustrates a generalized workflow for the initial stages of evaluating a novel chemical compound in a drug discovery pipeline.



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A generalized workflow for the initial evaluation of a chemical compound.

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References

- 1. matrixscientific.com [matrixscientific.com]
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